Phenelzine hydrochloride, also known as phenelzine sulfate, is a non-selective and irreversible inhibitor of the enzyme monoamine oxidase (MAO) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This compound plays a significant role in scientific research, particularly in areas like pharmacology, biochemistry, and neuroscience, by serving as a tool to investigate MAO activity and its implications in various biological processes.
Another efficient synthesis pathway includes the formation of N-cyclohexylidene-N'-phenethyl hydrazine as an intermediate. This compound is then treated with hydrochloric acid to yield phenethyl hydrazine sulfate, which is subsequently converted into phenelzine sulfate . The synthesis steps can be summarized as follows:
The molecular structure of phenelzine hydrochloride is characterized by its hydrazine functional group (-NH-NH-) attached to a phenethyl moiety. Its chemical formula is , indicating it consists of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one chloride ion.
Phenelzine hydrochloride participates in various chemical reactions typical of hydrazines. Its primary reaction mechanism involves the inhibition of monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as norepinephrine, serotonin, and dopamine in the brain.
Phenelzine's antidepressant effects are primarily attributed to its role as a monoamine oxidase inhibitor. By inhibiting this enzyme, phenelzine increases the availability of neurotransmitters in synaptic clefts, enhancing mood and reducing anxiety symptoms.
Phenelzine hydrochloride exhibits distinct physical and chemical properties that are critical for its pharmaceutical application.
Phenelzine hydrochloride is primarily utilized in clinical settings for treating major depressive disorder, anxiety disorders, panic disorders, and social phobia. Its unique mechanism allows it to be effective when other antidepressants fail.
Phenelzine hydrochloride exerts its primary pharmacological effect through irreversible inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). This inhibition occurs via covalent modification of the enzyme’s flavin adenine dinucleotide (FAD) cofactor, resulting in permanent enzyme deactivation. Unlike reversible inhibitors, phenelzine’s effects persist until de novo enzyme synthesis occurs (typically requiring 2–3 weeks) [1] [4]. The irreversibility stems from the formation of a suicide substrate complex, where phenelzine is metabolized by MAO into reactive intermediates that bind irreversibly to the active site [4] [8].
Table 1: MAO Isoform Inhibition Profile of Phenelzine
| Parameter | MAO-A | MAO-B |
|---|---|---|
| Inhibition Type | Irreversible | Irreversible |
| IC₅₀ (Human) | 4.7 µM | 5.2 µM |
| Selectivity Ratio | 1:1.1 | |
| Primary Substrates Affected | Serotonin, Norepinephrine | Dopamine, Phenylethylamine |
This non-selective inhibition (1:1.1 MAO-A/MAO-B ratio) distinguishes phenelzine from selective MAO inhibitors like selegiline. In healthy volunteers, phenelzine (60 mg/day) increased tyramine sensitivity 15.7-fold orally and 2.6-fold intravenously, confirming systemic MAO inhibition [3]. The decay of MAO activity recovery follows first-order kinetics with a half-life of ~14 days, correlating with mitochondrial enzyme turnover rates [4].
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: